1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one is a bicyclic amide derivative characterized by a fused pyrrolidine-pyrrolidone scaffold. Its structure includes a cis-configured hexahydropyrrolo[3,4-b]pyrrole core linked to a 2,2-dimethylpropan-1-one moiety.
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11(2,3)10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIRRDLYQWZLKO-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1CC[C@@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide Generation
Condensation of α-amino acid methyl esters (e.g., glycine methyl ester) with aldehydes such as 2-nitrobenzaldehyde generates stabilized azomethine ylides. These ylides undergo [3+2] cycloaddition with maleimides, forming the hexahydropyrrolo[3,4-c]pyrrole intermediate. Subsequent reduction of the nitro group to an amine initiates a transamidation cascade, yielding the cis-hexahydropyrrolo[3,4-b]pyrrole framework.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azomethine formation | 2-Nitrobenzaldehyde, CH₃OH, reflux | 85–90 |
| Cycloaddition | Maleimide, CH₂Cl₂, 25°C, 12 h | 70–75 |
| Nitro reduction | H₂/Pd-C, CH₃OH, 50 psi, 6 h | 95 |
| Transamidation | HCl, H₂O, 80°C, 24 h | 60–65 |
This method ensures high cis-selectivity due to the steric constraints imposed by the maleimide’s planar structure during cycloaddition.
Functionalization with 2,2-Dimethylpropanoyl Group
Introducing the 2,2-dimethylpropanoyl moiety requires coupling the cis-hexahydropyrrolo[3,4-b]pyrrole amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride).
Acylation Protocol
The secondary amine of the bicyclic system reacts with pivaloyl chloride under Schotten-Baumann conditions:
-
Dissolve the amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Add pivaloyl chloride dropwise at 0°C.
Optimized Parameters
-
Molar ratio (amine:pivaloyl chloride:TEA): 1:1.2:1.5
-
Solvent: DCM
-
Temperature: 0°C → 25°C
The reaction’s success hinges on the amine’s nucleophilicity, which is enhanced by the cis-configuration’s reduced steric hindrance.
Alternative Routes via Lactamization
Patent literature discloses a lactamization approach to access related hexahydropyrrolo[3,4-c]pyrrole derivatives, adaptable for the target compound.
Lactam Formation
-
Intermediate Preparation : React 7-aminoquinoline with hexahydropyrrolo[3,4-c]pyrrole under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C).
-
Lactamization : Treat the intermediate with pivaloyl chloride in THF, catalyzed by DMAP.
Comparative Yields
The lactam route offers scalability but requires stringent temperature control to avoid epimerization.
Protection-Deprotection Strategies
Fmoc and Cbz protecting groups are employed to stabilize intermediates during bicyclic amine synthesis.
Fmoc-Assisted Cyclization
-
Protect the primary amine of the pyrrolidine precursor with Fmoc-Cl.
-
Perform intramolecular cyclization using EDCI/HOBt in DMF.
Advantages
Industrial-Scale Considerations
Patent US8455648B2 highlights a continuous-flow process for analogous compounds, enabling kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Research indicates that compounds related to 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one exhibit significant activity as DPP-IV inhibitors. DPP-IV plays a crucial role in glucose metabolism by regulating insulin secretion and glucagon levels. Inhibitors of this enzyme are vital for managing type 2 diabetes mellitus.
Case Study: DPP-IV Inhibition
A study demonstrated that derivatives of this compound effectively enhanced insulin secretion in diabetic models, showcasing their therapeutic potential in diabetes management .
Neurological Disorders
The compound's interaction with histamine receptors suggests potential applications in treating neurological disorders. Compounds structurally similar to This compound have shown promise in modulating neurotransmitter activity, which is crucial for conditions like depression and anxiety.
Case Study: Neuroprotective Effects
Research highlighted the neuroprotective effects of related compounds in animal models of neurodegeneration, indicating that they may help mitigate symptoms associated with Alzheimer's disease .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
A comparative study revealed that certain derivatives of this compound displayed significant antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme, preventing the methylation of target proteins . This inhibition can affect various cellular processes, including gene expression and signal transduction.
Comparison with Similar Compounds
Key Structural and Functional Differences
Critical Observations
Backbone Variation: The target compound features a propan-1-one chain (3 carbons) with 2,2-dimethyl substitution, while the analogous compound in the evidence has a butan-1-one chain (4 carbons) with 3,3-dimethyl substitution.
Salt Form :
- The hydrochloride salt in the analogous compound improves aqueous solubility, a critical factor for bioavailability in drug development. The absence of a salt form in the target compound suggests it may require formulation optimization for preclinical studies.
No commercial data exist for the target compound, implying it may still be in early research stages.
Research Findings and Limitations
- Synthetic Feasibility : Both compounds likely share similar synthetic routes (e.g., cyclocondensation of pyrrolidine derivatives with ketones). However, the discontinued status of the hydrochloride derivative suggests unresolved scalability or purity issues .
- Biological Activity: No direct pharmacological data are available for either compound. Analogous bicyclic amides are reported to inhibit kinases (e.g., JAK2/3) or modulate neurotransmitter receptors, but structural variations (e.g., chain length, substituents) significantly alter target specificity and potency.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one, and what analytical techniques are critical for confirming its structure?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, condensation, and protection/deprotection strategies. For example, analogous compounds are synthesized via refluxing precursors (e.g., pyrrolidine derivatives) with ketones under inert atmospheres, followed by purification via recrystallization or column chromatography . Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and substituent positions. ¹H and ¹³C NMR can resolve cis/trans isomerism in the hexahydropyrrolo-pyrrole core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups like carbonyls (C=O) in the propan-1-one moiety .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar compounds:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritation per GHS) .
- Ventilation: Use fume hoods to minimize inhalation risks, as pyrrolidine derivatives may release volatile byproducts during reactions .
- First Aid: Immediate rinsing with water for 15 minutes upon exposure, followed by medical consultation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of the target compound during multi-step syntheses?
Methodological Answer: Key strategies include:
- Temperature Control: Heating precursors (e.g., pyrrolidine-diones) to 80–100°C in polar aprotic solvents (e.g., acetic acid) improves cyclization efficiency .
- Catalyst Selection: Acid catalysts (e.g., HCl) accelerate condensation steps, while base additives (e.g., NaHCO₃) neutralize byproducts .
- Purification: Sequential solvent extraction (e.g., ether/water) and recrystallization from methanol or THF enhance purity (>90% yield) .
Q. What methodologies are recommended for resolving discrepancies in spectral data (e.g., NMR or MS) when characterizing novel derivatives of this compound?
Methodological Answer:
- Comparative Analysis: Cross-reference experimental NMR shifts with computational predictions (DFT calculations) to identify unexpected tautomers or stereoisomers .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks interfering with ¹H NMR interpretation .
- Multi-Technique Validation: Combine HRMS with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
Q. How does the stereochemistry of the hexahydropyrrolo[3,4-b]pyrrole moiety influence the compound's reactivity, and what techniques are employed to analyze cis/trans isomerism?
Methodological Answer:
- Steric Effects: The cis configuration in the hexahydropyrrolo-pyrrole core may restrict access to reactive sites (e.g., the carbonyl group), altering nucleophilic addition kinetics .
- Analytical Techniques:
- X-ray Crystallography: Resolves absolute configuration and bond angles in crystalline derivatives .
- NOESY NMR: Detects spatial proximity of protons to distinguish cis (protons on same face) vs. trans isomers .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?
Methodological Answer:
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or physicochemical properties of this compound?
Methodological Answer:
- Property Prediction: Use software like Gaussian or Schrödinger to calculate logP, polar surface area, and solubility, which correlate with bioavailability .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
